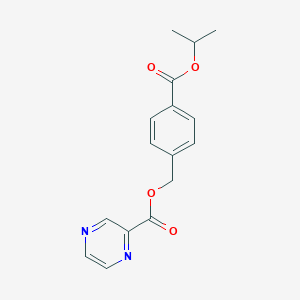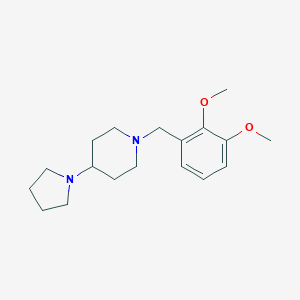
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine, also known as DMPP, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound belongs to the class of piperidine derivatives and has been shown to have a wide range of biochemical and physiological effects.
作用機序
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. This modulation can lead to a variety of biochemical and physiological effects, including the regulation of calcium ion channels, the modulation of protein folding, and the inhibition of apoptosis.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and pain management. It has also been shown to have potential as a treatment for addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
実験室実験の利点と制限
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has several advantages for use in lab experiments, including its high purity and affinity for the sigma-1 receptor. However, its potential for off-target effects and its limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine, including the development of more selective sigma-1 receptor agonists, the investigation of its potential as a treatment for neurodegenerative diseases, and the exploration of its effects on other cellular processes beyond calcium signaling and protein folding. Additionally, further research is needed to fully understand the mechanisms underlying its potential as a treatment for addiction.
In conclusion, 1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and to develop more selective analogs with fewer off-target effects.
合成法
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized using a variety of methods, including the reductive amination of 1-(2,3-dimethoxyphenyl)propan-2-one with pyrrolidine and sodium borohydride. This method produces 1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine with high yield and purity.
科学的研究の応用
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has been studied for its potential as a therapeutic agent in a variety of areas, including neuroprotection, pain management, and addiction treatment. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, protein folding, and cell survival.
特性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
1-[(2,3-dimethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2O2/c1-21-17-7-5-6-15(18(17)22-2)14-19-12-8-16(9-13-19)20-10-3-4-11-20/h5-7,16H,3-4,8-14H2,1-2H3 |
InChIキー |
NQRGRCNODGWSQL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCC3 |
正規SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
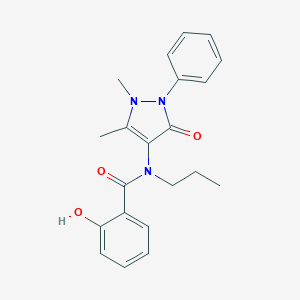
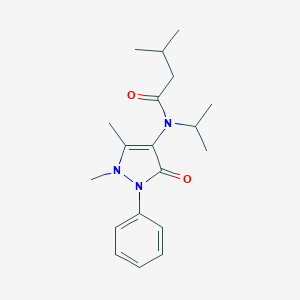
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
methanone](/img/structure/B246890.png)
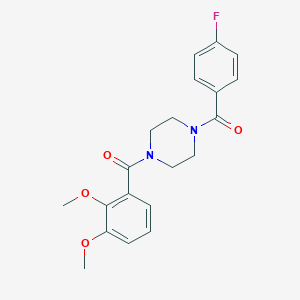
![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
